molecular formula C13H19NO4 B8093227 2-(3-Boc-aminophenoxy)ethanol

2-(3-Boc-aminophenoxy)ethanol

Cat. No.: B8093227
M. Wt: 253.29 g/mol
InChI Key: AJOLDYXZBCUERL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Boc-aminophenoxy)ethanol typically involves the reaction of 3-aminophenol with tert-butyl chloroformate to form tert-butyl 3-aminophenylcarbamate. This intermediate is then reacted with ethylene oxide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Boc-aminophenoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the nitro group yields an amine .

Scientific Research Applications

2-(3-Boc-aminophenoxy)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Boc-aminophenoxy)ethanol involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The compound’s hydroxyl and amine groups allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Boc-aminophenoxy)ethanol is unique due to its combination of a tert-butyl protecting group and a hydroxyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[3-(2-hydroxyethoxy)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-10-5-4-6-11(9-10)17-8-7-15/h4-6,9,15H,7-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOLDYXZBCUERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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